molecular formula C29H29N3O5S2 B2611710 3-oxo-N9,N11-bis(2,4,6-trimethylphenyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide CAS No. 425400-81-3

3-oxo-N9,N11-bis(2,4,6-trimethylphenyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide

Cat. No.: B2611710
CAS No.: 425400-81-3
M. Wt: 563.69
InChI Key: VNGRQFIGVCANMR-UHFFFAOYSA-N
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Description

3-oxo-N9,N11-bis(2,4,6-trimethylphenyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a tricyclic core with multiple functional groups, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N9,N11-bis(2,4,6-trimethylphenyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

  • Formation of the tricyclic core through cyclization reactions.
  • Introduction of the sulfonamide groups via sulfonation reactions.
  • Functionalization of the trimethylphenyl groups through Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-oxo-N9,N11-bis(2,4,6-trimethylphenyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-oxo-N9,N11-bis(2,4,6-trimethylphenyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide involves its interaction with molecular targets through various pathways. The compound can act as a catalyst by facilitating the formation and breaking of chemical bonds in reactions. Its sulfonamide groups may interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-oxo-N9,N11-bis(2,4,6-trimethylphenyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide stands out due to its unique tricyclic structure and the presence of multiple functional groups, which provide versatility in its applications and reactivity.

Properties

IUPAC Name

2-oxo-6-N,8-N-bis(2,4,6-trimethylphenyl)-1H-benzo[cd]indole-6,8-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O5S2/c1-15-10-17(3)26(18(4)11-15)31-38(34,35)23-14-24(28-25-21(23)8-7-9-22(25)29(33)30-28)39(36,37)32-27-19(5)12-16(2)13-20(27)6/h7-14,31-32H,1-6H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGRQFIGVCANMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)NC5=C(C=C(C=C5C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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